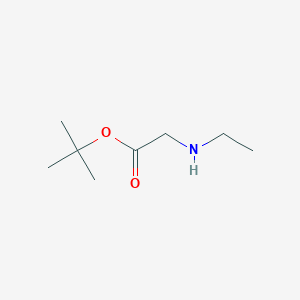
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C25H30. It is a solid at room temperature and has a melting point of 107-109°C . This compound is known for its unique structure, which includes a cyclohexyl group and an ethynyl linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This step involves the preparation of trans-4-propylcyclohexylbenzene through a series of reactions starting from benzene derivatives.
Final coupling: The final step involves coupling the ethynylated cyclohexylbenzene with ethylbenzene under specific reaction conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group using reagents like hydrogen gas and a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The ethynyl group allows for strong π-π interactions with aromatic systems, while the cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene can be compared with similar compounds such as:
4-Ethyl-4’-(trans-4-propylcyclohexyl)biphenyl: This compound has a similar cyclohexyl group but lacks the ethynyl linkage, resulting in different chemical and physical properties.
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: This compound has an ethoxy group instead of an ethynyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethynyl linkage and cyclohexyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-ethyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHMDVHVYVIAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910591 |
Source


|
| Record name | 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107949-21-3 |
Source


|
| Record name | 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-Ethylphenyl)ethinyl]-4-(trans-4-propylcyclohexyl)-be nzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)









![6-amino-5-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B172350.png)
![1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B172352.png)

